molecular formula C25H26N4O4S B4838355 9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole

9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole

Cat. No. B4838355
M. Wt: 478.6 g/mol
InChI Key: HHRYGNPKIRJRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole is a chemical compound that belongs to the carbazole family. It is a potent inhibitor of several enzymes, including protein kinase C, glycogen synthase kinase 3, and cyclin-dependent kinase 1. This molecule has gained significant attention due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole involves the inhibition of several enzymes, including protein kinase C, glycogen synthase kinase 3, and cyclin-dependent kinase 1. These enzymes play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole include the inhibition of cancer cell growth, reduction of oxidative stress and inflammation in the brain, and improvement of cognitive function. However, further studies are required to fully understand its effects on the human body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole in lab experiments is its potent inhibitory effects on several enzymes, making it a valuable tool for studying various cellular processes. However, its low solubility in water and limited availability may hinder its use in some experiments.

Future Directions

There are several future directions for research on 9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole. One potential area of research is its use in combination with other drugs to enhance its therapeutic efficacy. Moreover, further studies are required to fully understand its effects on the human body and its potential applications in the treatment of various diseases. Additionally, the development of new synthesis methods to increase its availability and solubility in water may also be explored.

Scientific Research Applications

Several studies have investigated the potential therapeutic applications of 9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole. It has been shown to have anticancer properties by inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

9-ethyl-3-[[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S/c1-2-28-22-8-4-3-7-20(22)21-17-19(11-12-23(21)28)18-26-13-15-27(16-14-26)34(32,33)25-10-6-5-9-24(25)29(30)31/h3-12,17H,2,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRYGNPKIRJRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole
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9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole
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9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole
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9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole
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9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole
Reactant of Route 6
9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole

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